molecular formula C12H18BrN3 B2753502 5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine CAS No. 1191044-59-3

5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine

Cat. No.: B2753502
CAS No.: 1191044-59-3
M. Wt: 284.201
InChI Key: QFPKPLFTVNTEBB-ONGXEEELSA-N
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Description

5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine is a complex organic compound that features a bromine atom attached to a pyridine ring, which is further connected to a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine typically involves multiple steps:

    Piperidine Introduction: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the brominated pyridine.

    Methylation: The methyl group is introduced to the piperidine ring using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation would yield an N-oxide.

Scientific Research Applications

5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies involving receptor binding and enzyme inhibition due to its structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(piperidin-4-yl)pyridin-2-amine
  • 5-Bromo-N-(methylpiperidin-2-yl)pyridin-2-amine

Uniqueness

5-Bromo-N-(((2S,5S)-5-methylpiperidin-2-yl)methyl)pyridin-2-amine is unique due to its specific stereochemistry and the presence of both a bromine atom and a methylated piperidine ring. This combination of features makes it particularly useful in medicinal chemistry for the development of selective receptor modulators.

Properties

IUPAC Name

5-bromo-N-[[(2S,5S)-5-methylpiperidin-2-yl]methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3/c1-9-2-4-11(14-6-9)8-16-12-5-3-10(13)7-15-12/h3,5,7,9,11,14H,2,4,6,8H2,1H3,(H,15,16)/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPKPLFTVNTEBB-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(NC1)CNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](NC1)CNC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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